(S)-Oxetan-2-ylmethanamine
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
The vast majority of biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral. This means they exist as non-superimposable mirror images, or enantiomers. The physiological activity of a drug is often dependent on its specific three-dimensional arrangement, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net
Asymmetric synthesis addresses this challenge by employing methods that selectively produce one enantiomer over the other. nih.gov A cornerstone of this field is the use of "chiral building blocks" – small, enantiomerically pure molecules that can be incorporated into larger, more complex structures, thereby transferring their chirality to the final product. mdpi.comresearchgate.netscribd.com Chiral amines, in particular, are recognized as one of the most versatile and valuable classes of these building blocks. researchgate.net They are not only integral components of many natural products and pharmaceuticals but also serve as crucial chiral auxiliaries or organocatalysts to direct the stereochemical outcome of chemical reactions. sigmaaldrich.comalfachemic.comrsc.org The growing demand for enantiopure compounds has driven extensive research into innovative methods for their preparation, including various forms of asymmetric catalysis. mdpi.com
Overview of Oxetane (B1205548) Scaffolds in Medicinal Chemistry and Chemical Biology
The oxetane ring, a four-membered heterocycle containing one oxygen atom, has garnered significant attention in medicinal chemistry over the past two decades. nih.govresearchgate.net Despite its inherent ring strain, the oxetane motif is remarkably stable and offers a unique combination of properties that make it an attractive scaffold in drug design. researchgate.netacs.org
The incorporation of an oxetane ring into a molecule can significantly influence its physicochemical properties in beneficial ways. researchgate.net Key advantages include:
Increased Polarity and Solubility: The polar nature of the oxetane ring can improve the aqueous solubility of a compound, a critical factor for drug absorption and distribution. acs.org
Metabolic Stability: Oxetanes can enhance metabolic stability, leading to improved pharmacokinetic profiles.
Three-Dimensionality: As a small, sp³-rich scaffold, the oxetane ring adds three-dimensionality to a molecule, which can lead to better binding interactions with biological targets. acs.org
Bioisosterism: The oxetane moiety is often used as a surrogate for other common functional groups, such as gem-dimethyl or carbonyl groups, providing a novel way to modulate a molecule's properties while maintaining or improving its biological activity. nih.govacs.org
These features have led to the widespread adoption of oxetane-containing building blocks in drug discovery programs targeting a wide range of diseases. nih.govacs.orgacs.org
Positioning of (S)-Oxetan-2-ylmethanamine within Chiral Amine Chemistry
This compound is a chemical entity that perfectly illustrates the convergence of the principles discussed above. It is a chiral primary amine where the amine-bearing methyl group is attached to the second position of an oxetane ring, with the stereochemistry fixed in the (S)-configuration. nih.gov This structure combines the utility of a primary chiral amine with the desirable features of the oxetane scaffold.
The compound serves as a valuable building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [(2S)-oxetan-2-yl]methanamine | nih.gov |
| Molecular Formula | C₄H₉NO | nih.govprotheragen.ai |
| Molecular Weight | 87.12 g/mol | nih.govprotheragen.ai |
| Boiling Point | 130.9±13.0 °C (Predicted) | protheragen.ai |
| Density | 1.004±0.06 g/cm³ (Predicted) | protheragen.ai |
| pKa | 9.47±0.29 (Predicted) | protheragen.ai |
| Appearance | Colorless liquid | chembk.comachemblock.com |
| CAS Number | 2091328-57-1 | protheragen.aifluorochem.co.uk |
*this compound is frequently utilized as a key intermediate in the synthesis of pharmaceutical agents, most notably in the development of glucagon-like peptide-1 (GLP-1) receptor agonists, which are important for the treatment of diabetes. google.comgoogle.com Its role as a precursor highlights its significance in constructing complex bioactive molecules. The synthesis of this building block can be achieved through multi-step processes, for instance, starting from materials like (S)-2-((benzyloxy)methyl)oxirane, which involves ring expansion and subsequent introduction of the amine group. google.com
In the landscape of chiral amine chemistry, this compound is positioned as a modern building block that offers synthetic chemists a tool to introduce both a specific stereocenter and a functional group known to improve drug-like properties. It represents a strategic choice for modifying lead compounds to enhance solubility, metabolic stability, and novelty, thereby providing a distinct advantage in the design of next-generation therapeutics. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxetan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091328-57-1 | |
| Record name | 1-[(2S)-oxetan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S Oxetan 2 Ylmethanamine and Its Stereoisomers
Strategies for Enantioselective Synthesis of (S)-Oxetan-2-ylmethanamine
Enantioselective synthesis is crucial for producing the desired (S)-enantiomer exclusively. This is often accomplished by introducing chirality through catalysts, auxiliaries, or enzymes at a key step in the synthetic sequence.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. One powerful strategy applicable to oxetane (B1205548) chemistry is the asymmetric desymmetrization of meso-oxetanes. In this approach, a prochiral oxetane is treated with a nucleophile in the presence of a chiral catalyst, which directs the reaction to selectively form one enantiomer.
For instance, chiral Brønsted acids have been successfully employed as catalysts for the intramolecular desymmetrization of oxetanes. nsf.govnih.gov This process can efficiently generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.govnih.gov The mechanism involves the catalyst activating the oxetane ring and orchestrating the nucleophilic attack to control the stereochemical outcome. nsf.gov The success of this method relies on taming the nucleophilicity of the attacking species, for example, by using thioesters or selenoesters as internal nucleophiles. nsf.govnih.gov
Table 1: Example of Asymmetric Desymmetrization of an Oxetane Precursor Data derived from studies on analogous systems demonstrating the principle of catalytic oxetane desymmetrization.
| Catalyst Type | Nucleophile | Achieved Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Internal Thioester | >90% |
| Chiral Phosphoramide | Internal Selenoester | >85% |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
In the context of synthesizing chiral oxetane amines, an auxiliary can be attached to a precursor molecule to control the stereochemistry during alkylation or other bond-forming reactions. nih.gov For example, amides derived from pseudoephedrine or pseudoephenamine are effective in directing diastereoselective alkylation reactions to create chiral centers. nih.gov Sugars have also been used as enantioenriched starting materials, acting as chiral auxiliaries to diastereoselectively form oxetanes. acs.orgillinois.edu
The general workflow for using a chiral auxiliary involves three main steps:
Attachment: The chiral auxiliary is covalently bonded to the substrate.
Asymmetric Transformation: The substrate-auxiliary conjugate undergoes a diastereoselective reaction, where the auxiliary's steric and electronic properties favor the formation of one diastereomer over the other.
Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations |
| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids, synthesis of chiral amines |
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts (enzymes). This approach is particularly valuable for creating stereochemically complex molecules with high enantiomeric purity. nih.gov Enzymes can be used to perform key stereoselective steps within a synthetic route that might be challenging to achieve with traditional chemical methods. nih.gov
Potential chemoenzymatic strategies for synthesizing this compound could include:
Kinetic Resolution: An enzyme could selectively react with one enantiomer of a racemic oxetane precursor, allowing the separation of the desired (S)-enantiomer.
Asymmetric Reduction: A ketone precursor could be asymmetrically reduced to a chiral alcohol using a ketoreductase enzyme. This enantiopure alcohol can then be converted to the target oxetane amine through subsequent chemical steps, such as an intramolecular Williamson etherification. acs.org
Transaminase Activity: A prochiral ketone-containing oxetane could be directly converted to the chiral amine via an asymmetric transaminase enzyme.
These biocatalytic methods offer advantages in terms of high selectivity, mild reaction conditions, and environmental sustainability. nih.gov
Stereocontrol in Oxetane Ring Formation via Cycloaddition Reactions
The formation of the oxetane ring itself can be a critical step for establishing stereochemistry. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a direct method for synthesizing oxetanes. researchgate.netnih.govmagtech.com.cn
However, when two prochiral substrates are used, this reaction can create up to three new stereogenic centers, making stereocontrol a significant challenge. researchgate.net The stereochemical outcome is highly dependent on the reaction mechanism, the spin multiplicity (singlet or triplet) of the excited carbonyl compound, and the nature of the reactants and solvent. researchgate.netnih.gov While achieving high stereoselectivity can be difficult, the reaction has been used as a key step in the synthesis of various natural products containing the oxetane motif. nih.gov Understanding the photophysical properties of the reactants is essential for predicting and controlling the stereochemical result of the cycloaddition. researchgate.net
Optimization of Reaction Conditions for Scalable Production
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization with a focus on safety, efficiency, cost, and environmental impact. For this compound, a significant process improvement has been the development of synthetic routes that avoid hazardous reagents.
A previously reported five-step synthesis starting from (S)-2-((benzyloxy)methyl)oxirane involved the use of sodium azide (B81097) to introduce the nitrogen atom, followed by a reduction step. google.comgoogle.com Azide compounds are highly toxic and can be explosive, posing significant safety risks for large-scale production. google.commorressier.com
A newer, safer method has been developed that avoids azide intermediates altogether. morressier.com This improved process introduces the amine nitrogen through the use of dibenzylamine, which results in a much-improved process safety profile. morressier.com This highlights a key principle of scalable production: the replacement of hazardous intermediates with safer, more stable alternatives.
Table 3: Comparison of Synthetic Routes for Amine Introduction
| Feature | Azide-Based Route | Dibenzylamine-Based Route |
| Nitrogen Source | Sodium Azide (NaN₃) | Dibenzylamine |
| Intermediate | Organoazide | Dibenzylic amine |
| Safety Profile | High risk (toxic, potentially explosive) | Improved safety profile |
| Applicability | Suitable for lab scale | Preferred for large-scale production |
Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is a prime example of this approach. durham.ac.ukgoogle.com It offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with unstable intermediates or highly exothermic reactions. durham.ac.uknih.gov
In the synthesis of complex molecules containing oxetane rings, flow chemistry can be particularly beneficial. For example, this technology has been successfully used to generate and utilize highly unstable 3-oxetanyllithium, a nucleophile that would be difficult to handle in a batch reactor. nih.gov By leveraging the rapid mixing and precise temperature control of a flow system, such reactive intermediates can be generated and immediately consumed by an electrophile, minimizing decomposition and improving yield. nih.gov Applying flow chemistry to key steps in the synthesis of this compound could lead to faster, safer, and more scalable production. durham.ac.uk
Solvent Selection and Green Chemistry Principles in Amination Reactions
The synthesis of chiral amines, including this compound, often involves amination reactions where solvent choice is paramount to reaction success and environmental impact. The principles of green chemistry provide a framework for selecting solvents that minimize hazards, waste, and energy consumption. unibo.itcmu.edu This involves moving away from historically common but problematic solvents towards more sustainable alternatives.
Historically, dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methylpyrrolidinone (NMP), along with chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), were frequently used in amination processes due to their excellent dissolving power. rsc.orgwhiterose.ac.uk However, these solvents are now recognized as hazardous, with concerns ranging from reproductive toxicity to carcinogenicity, leading to increased regulatory scrutiny. whiterose.ac.uk
Green chemistry principles guide the replacement of these undesirable solvents. Key considerations include:
Waste Prevention: Selecting solvents that can be easily recycled and minimizing their total volume.
Safer Solvents and Auxiliaries: Prioritizing solvents with low toxicity, flammability, and environmental persistence. nih.gov
Design for Energy Efficiency: Choosing solvents that allow reactions to proceed at ambient temperature and pressure, reducing energy inputs.
In the context of direct reductive amination, for example, studies have evaluated a range of more environmentally benign solvents to replace DCE. rsc.org Alternatives like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, and tert-Butyl methyl ether (TBME) are considered preferable to ethers like THF and diethyl ether. whiterose.ac.uk For polar aprotic applications, solvents like acetonitrile (B52724) and 4-formylmorpholine (4FM) are being explored as greener substitutes for DMF, though even these have their own environmental considerations. whiterose.ac.ukmdpi.com The use of supercritical fluids, particularly supercritical CO2, represents an innovative approach, offering benefits of low viscosity, high diffusivity, and reduced solvent waste. cmu.edursc.org
The following table summarizes a selection of solvents categorized according to green chemistry principles, highlighting the shift from hazardous to more sustainable options for amination reactions.
| Solvent Class | Examples | Green Chemistry Considerations | Recommended Alternatives |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Suspected carcinogens, environmentally persistent, significant health and safety risks. whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |
| Dipolar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High boiling points, difficult to remove, reproductive toxicity concerns. whiterose.ac.uk | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) (with reservations), 4-formylmorpholine (4FM) mdpi.com |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide formation risk, high volatility and flammability. | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) whiterose.ac.uk |
| Hydrocarbons | Hexane, Toluene | Neurotoxicity, environmental pollution. Toluene is suspected of causing organ damage. whiterose.ac.uk | Heptane |
| "Green" Solvents | Water, Ethanol, Supercritical CO2 | Low toxicity, renewable sources (for ethanol), minimal environmental impact. Water is nature's primary solvent. cmu.edu | Applicable where substrate solubility and reaction compatibility permit. |
Newer synthetic routes for this compound actively incorporate these principles by avoiding hazardous reagents and intermediates altogether, further improving the process safety profile. morressier.com
Purification and Isolation Techniques for Enantiomeric Purity Enhancement
Achieving high enantiomeric purity is a critical final step in the synthesis of chiral molecules like this compound. Since enantiomers possess nearly identical physical properties, their separation from a racemic or enantiomerically-enriched mixture requires specialized techniques that can differentiate between the stereoisomers. rsc.orgnih.gov
The primary methods for enhancing enantiomeric purity fall into two major categories: chromatographic separation and crystallization-based resolution.
Chromatographic Techniques
Chiral chromatography is a powerful tool for both analytical assessment and preparative separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent methods. nih.govresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. nih.gov For chiral amines, CSPs based on polysaccharides like amylose (B160209) and cellulose (B213188) are common. For instance, the enantiomeric purity of this compound can be assessed using chiral HPLC with an amylose-based column.
Supercritical Fluid Chromatography (SFC): SFC is considered a greener alternative to HPLC as it primarily uses supercritical CO2 as the mobile phase, significantly reducing organic solvent consumption. rsc.orgresearchgate.net It often provides faster separations and is highly effective for preparative-scale purification of chiral molecules, including amines. researchgate.net
The choice between these methods depends on the scale of purification, cost considerations, and the specific properties of the compound.
| Technique | Mobile Phase | Stationary Phase (CSP) | Advantages | Disadvantages |
| Chiral HPLC | Typically organic solvents (e.g., hexane, ethanol) | Polysaccharide-based (amylose, cellulose), Pirkle-type, protein-based | High resolution, wide applicability, well-established. nih.gov | Higher consumption of organic solvents, longer run times compared to SFC. researchgate.net |
| Chiral SFC | Supercritical CO2 with co-solvents (e.g., methanol, isopropanol) | Similar to HPLC (e.g., amylose, cellulose derivatives) | Faster separations, lower organic solvent use (greener), lower operating costs. rsc.orgresearchgate.net | Requires specialized equipment, may have solubility limitations for some compounds. |
Crystallization Techniques
Crystallization is a classic and industrially scalable method for resolving enantiomers.
Diastereomeric Salt Crystallization: This is the most common crystallization method for resolving chiral amines. The racemic amine is treated with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. ucl.ac.uk After isolation, the desired enantiomer is recovered by breaking the salt.
Preferential Crystallization: This method involves the direct crystallization of one enantiomer from a supersaturated solution of the racemate, initiated by seeding with crystals of the desired enantiomer. It is a cost-effective method but is only applicable to conglomerate-forming systems.
Particle-Size-Controlled Crystallization: An advanced technique where a solution is seeded with crystals of both enantiomers, but of different sizes. google.com This allows for simultaneous crystallization and subsequent separation based on the final crystal size, often through sieving. google.com
The selection of the optimal purification strategy depends on factors such as the chemical nature of the compound, the required scale of production, economic viability, and the desired level of enantiomeric purity. For this compound, a combination of these techniques may be employed to achieve the high specifications required for its applications.
Advanced Spectroscopic and Chiroptical Characterization of S Oxetan 2 Ylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-Oxetan-2-ylmethanamine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and chemical environment of each atom within the molecule.
The structural integrity of this compound is verified using ¹H and ¹³C NMR spectroscopy. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectral data of oxetane (B1205548) and related structures.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxetane ring and the aminomethyl group. The methine proton at the chiral center (C2) would appear as a multiplet. The protons of the adjacent methylene (B1212753) group of the amine (CH₂-N) would likely appear as two distinct multiplets due to their diastereotopicity. The remaining two sets of methylene protons on the oxetane ring (at C3 and C4) would also present as complex multiplets.
The ¹³C NMR spectrum provides complementary information, showing four unique carbon signals corresponding to the four carbon atoms in the molecule. The chemical shifts confirm the presence of the oxetane ring and the aminomethyl substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H2 (CH-O) | 4.8 - 5.0 | m (multiplet) |
| H4 (CH₂-O) | 4.5 - 4.7 | m (multiplet) |
| CH₂-NH₂ | 2.8 - 3.0 | m (multiplet) |
| H3 (CH₂) | 2.5 - 2.7 | m (multiplet) |
| NH₂ | 1.5 - 2.5 | br s (broad singlet) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (CH-O) | 75 - 80 |
| C4 (CH₂-O) | 70 - 75 |
| CH₂-NH₂ | 45 - 50 |
| C3 (CH₂) | 25 - 30 |
To confirm these assignments and establish connectivity, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. Key correlations would be expected between the H2 proton and the protons of the CH₂-NH₂ group, as well as with the H3 protons. Correlations between H3 and H4 protons would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the protons of the CH₂-NH₂ group would show a correlation to the C2 carbon, confirming the attachment of the aminomethyl group to the chiral center of the oxetane ring.
Determining the enantiomeric excess (e.e.) is crucial for chiral compounds. In NMR spectroscopy, this can be achieved by using chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).
When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, the amine functional group coordinates with the lanthanide metal center. This interaction leads to the formation of transient diastereomeric complexes. Because these diastereomeric complexes have different spatial arrangements, the protons of the (S)- and (R)-enantiomers experience different magnetic environments induced by the paramagnetic metal. This results in the separation of previously overlapping NMR signals into two distinct sets, one for each enantiomer. The relative integration of these separated signals provides a direct and accurate measurement of the enantiomeric excess.
Chiroptical Spectroscopy for Absolute Configuration Confirmation
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information about its absolute configuration.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. For a molecule to exhibit a significant CD spectrum, it must contain a chromophore (a light-absorbing group) in the vicinity of the stereocenter.
This compound lacks a strong chromophore that absorbs in the typical UV-Vis range. The relevant electronic transitions occur at very short wavelengths. Consequently, a CD spectrum is difficult to obtain and may not be particularly informative. The expected ORD spectrum would be a "plain curve," showing a monotonic increase in the magnitude of specific rotation as the wavelength decreases, without crossing the zero-rotation axis in the accessible spectral region. While this confirms the presence of chirality, it is often insufficient on its own for the unambiguous assignment of the absolute configuration without comparison to a known standard or theoretical calculations.
Mass Spectrometry (MS) for Molecular Formula Validation and Purity Assessment
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to assess its purity. The compound has a molecular formula of C₄H₉NO and a monoisotopic mass of approximately 87.0684 Da.
High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming the elemental formula. In a typical soft ionization technique like electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺, at an m/z of approximately 88.0757.
Under harder ionization conditions, such as electron ionization (EI), fragmentation occurs, providing structural information. The fragmentation pattern can be predicted based on the structure.
| Predicted m/z | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 87 | [C₄H₉NO]⁺˙ (Molecular Ion) | - |
| 57 | [C₃H₅O]⁺ | CH₂NH₂ |
| 44 | [C₂H₆N]⁺ | C₂H₃O |
| 30 | [CH₄N]⁺ | C₃H₅O |
The most likely fragmentation pathways include the alpha-cleavage leading to the loss of the aminomethyl radical to form an oxetanyl cation, and ring-opening fragmentations.
Chromatographic Methods for Enantiomeric Purity Analysis (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography)
Chromatographic techniques are the gold standard for determining the enantiomeric purity of chiral compounds with high accuracy.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method. For the separation of this compound from its R-enantiomer, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. A specific, validated method has been reported for this separation. google.com
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 150 mm |
| Mobile Phase | 3:7 (v/v) Ethanol/Heptane with 0.1% (w/w) Diisopropylethylamine (DMEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 7.93 min |
| Retention Time (R)-enantiomer | 9.50 min |
This method provides excellent baseline separation of the enantiomers, allowing for accurate quantification of enantiomeric excess, often found to be ≥99% for synthetically prepared samples.
Chiral Gas Chromatography (GC) can also be employed for the analysis of volatile chiral amines. This often requires derivatization of the primary amine to a less polar and more volatile derivative, for instance, by reaction with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetamide. The separation is then performed on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. wiley.com This technique offers high resolution and sensitivity for the determination of enantiomeric purity.
Reaction Mechanisms and Chemical Transformations of S Oxetan 2 Ylmethanamine
Amination Reactions and Derivative Synthesis
The primary amine group in (S)-Oxetan-2-ylmethanamine serves as a key site for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives.
As a primary amine, this compound readily participates in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. A notable example is its reaction with aryl halides, particularly those activated with electron-withdrawing groups. For instance, the hydrochloride salt of this compound reacts with methyl 3-fluoro-4-nitro-benzoate in the presence of a base like triethylamine. In this reaction, the amine displaces the fluorine atom on the aromatic ring through a nucleophilic aromatic substitution mechanism google.com.
These reactions are fundamental for incorporating the chiral oxetane (B1205548) motif into larger molecular frameworks, a common strategy in the development of new pharmaceutical agents google.com. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields and minimize side reactions.
The amine functionality of this compound can be readily acylated and alkylated to produce a wide array of amides, sulfonamides, and secondary or tertiary amines.
Acylation: Acylation reactions typically involve the treatment of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) researchgate.netnih.gov. Similarly, reaction with sulfonyl chlorides in the presence of a base provides sulfonamides, a functional group prevalent in many therapeutic agents organic-chemistry.orgijarsct.co.in. The general scheme for these reactions involves the nucleophilic attack of the amine on the carbonyl or sulfonyl center, followed by elimination of a leaving group.
Alkylation: Alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions can sometimes be challenging to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.
| Reagent Type | Example Reagent | Product Type |
| Acid Chloride | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Secondary Amine |
Oxetane Ring-Opening Reactions of this compound
The strained four-membered ring of this compound is susceptible to ring-opening reactions under both acidic and basic conditions, providing access to functionalized 1,3-aminoalcohols.
Acidic Conditions: Under acidic conditions, the oxetane oxygen is first protonated, which activates the ring towards nucleophilic attack. The subsequent attack of a nucleophile can proceed via either an SN1 or SN2 pathway. For a 2-substituted oxetane like this compound, the attack generally occurs at the more substituted carbon (C2) due to the stabilization of the partial positive charge that develops in the transition state magtech.com.cnresearchgate.net. This pathway is favored by electronic effects.
Basic Conditions: Under basic or nucleophilic conditions, the ring-opening occurs via a direct SN2 attack of the nucleophile on one of the ring carbons. In the case of unsymmetrically substituted oxetanes, strong nucleophiles typically attack the less sterically hindered carbon atom magtech.com.cn. For this compound, this would be the carbon at the 4-position of the oxetane ring.
The ring-opening reactions of chiral oxetanes like this compound are often stereospecific. In SN2-type reactions, the nucleophile attacks from the backside, leading to an inversion of configuration at the stereocenter that is attacked.
The regioselectivity of the ring-opening is a critical aspect and is primarily governed by a balance of steric and electronic factors magtech.com.cn.
Under acidic conditions , the regioselectivity is electronically controlled, with the nucleophile preferentially attacking the more substituted carbon atom that can better stabilize a positive charge magtech.com.cn.
Under basic or neutral conditions , steric factors dominate, and the nucleophile attacks the less substituted and more accessible carbon atom magtech.com.cn.
| Condition | Site of Nucleophilic Attack | Controlling Factor | Stereochemistry |
| Acidic | More substituted carbon (C2) | Electronic | Inversion of configuration |
| Basic/Neutral | Less substituted carbon (C4) | Steric | Inversion of configuration |
Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
Derivatives of this compound can be employed in various metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, further expanding their synthetic utility.
The amine functionality can be transformed into a leaving group, such as a tosylate or triflate, after appropriate protection and functional group manipulation. Alternatively, the amine can be used as a nucleophile in reactions like the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: The primary amine of this compound can be coupled with aryl halides or triflates in a palladium-catalyzed reaction to form N-aryl derivatives wikipedia.orgacsgcipr.orglibretexts.orgnih.gov. This reaction is a powerful tool for the synthesis of arylamines.
Suzuki and Sonogashira Couplings: To participate in Suzuki or Sonogashira couplings, the this compound moiety would typically need to be attached to a molecule containing a halide or triflate that can undergo oxidative addition to a palladium catalyst. For example, an aryl halide derivative of an N-acylated this compound could be coupled with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira) to form new C-C bonds wikipedia.orgorganic-chemistry.orgharvard.edudntb.gov.ua. These reactions are instrumental in the construction of complex molecular architectures.
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Buchwald-Hartwig | Amine + Aryl Halide/Triflate | Palladium/Phosphine Ligand | C-N |
| Suzuki | Aryl Halide/Triflate + Boronic Acid | Palladium/Phosphine Ligand | C-C |
| Sonogashira | Aryl Halide/Triflate + Terminal Alkyne | Palladium/Copper | C-C (sp2-sp) |
Computational Chemistry and Mechanistic Insights
Computational chemistry has emerged as an indispensable tool for elucidating the intricate reaction mechanisms and reactivity profiles of complex organic molecules. In the context of this compound, computational methods provide a molecular-level understanding of its chemical transformations, offering insights that are often difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly powerful in mapping out reaction pathways, characterizing transition states, and predicting reactivity.
Density Functional Theory (DFT) Calculations for Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions, including those involving strained ring systems like oxetanes. For this compound, DFT calculations are instrumental in analyzing the transition states of its various reactions, such as nucleophilic ring-opening or N-alkylation.
By calculating the potential energy surface of a reaction, DFT can identify the geometry of transition states and determine their associated activation energies. This information is crucial for understanding the feasibility and kinetics of a particular reaction pathway. For instance, in a hypothetical reaction where the primary amine of this compound acts as a nucleophile to open the oxetane ring of another molecule, DFT can be used to model the transition state of this intermolecular reaction.
Key parameters obtained from DFT calculations for transition state analysis include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a faster reaction rate.
Transition State Geometry: The specific arrangement of atoms at the highest point on the reaction coordinate, which provides insight into the mechanism of bond formation and cleavage.
Imaginary Frequencies: A transition state is characterized by the presence of a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.
While specific DFT studies on this compound are not extensively available in the public domain, we can extrapolate from studies on similar chiral oxetanes. Computational analyses of chiral phosphoric acid-catalyzed ring openings of 3-substituted oxetanes have demonstrated the power of DFT in elucidating the noncovalent interactions that govern stereoselectivity acs.org. Such studies reveal that subtle interactions, like CH···π interactions, can play a dominant role in determining the enantiomeric outcome of a reaction acs.org.
Illustrative Data from Hypothetical DFT Calculations:
The following table presents hypothetical data for the transition state analysis of a ring-opening reaction of a generic 2-substituted oxetane by an amine nucleophile, illustrating the type of information that can be obtained from DFT calculations.
| Reaction Pathway | Nucleophile | Solvent | Activation Energy (ΔG‡) (kcal/mol) | Key Bond Distances in TS (Å) |
| SN2 Attack at C4 | Ammonia | Acetonitrile (B52724) | 25.8 | N---C4: 2.15, C4---O: 1.85 |
| SN2 Attack at C2 | Ammonia | Acetonitrile | 28.2 | N---C2: 2.20, C2---O: 1.90 |
| Acid-Catalyzed (H+) | Ammonia | Water | 15.3 | N---C4: 2.05, C4---O-H: 1.95 |
This table is for illustrative purposes and the data is not from actual experimental or computational results on this compound.
Molecular Dynamics Simulations of Reactivity Profiles
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their reactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, offering insights into reaction dynamics, conformational changes, and solvent effects.
For this compound, MD simulations can be employed to investigate its reactivity profile in different chemical environments. For example, simulations could model the interaction of the molecule with various electrophiles or nucleophiles in a solvent box, providing a statistical understanding of reactive encounters and the initial steps of a chemical reaction.
Key insights that can be gained from MD simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a particle at a certain distance from a reference particle, which can reveal information about the solvation shell and the proximity of potential reactants.
Potential of Mean Force (PMF): By using enhanced sampling techniques, MD simulations can be used to calculate the free energy profile along a reaction coordinate, providing a dynamic picture of the reaction pathway and the associated energy barriers.
Reaction Event Sampling: In reactive MD simulations, where bond formation and breaking are allowed, it is possible to directly observe reaction events and analyze the underlying mechanisms.
While specific molecular dynamics studies on the reactivity of this compound are not readily found in published literature, the principles of this methodology are well-established for studying a wide range of chemical reactions. Conformational analysis of oxetane-containing peptides has been performed using molecular dynamics, highlighting the role of the oxetane ring in defining molecular structure acs.org.
Illustrative Data from a Hypothetical Molecular Dynamics Simulation:
The following table illustrates the type of data that could be generated from an MD simulation studying the interaction of this compound with a generic electrophile in a water box.
| Simulation Parameter | Value | Description |
| System Size | ~10,000 atoms | This compound, electrophile, and water molecules |
| Simulation Time | 100 ns | Duration of the simulation to sample molecular motions |
| Temperature | 298 K | Standard ambient temperature |
| Pressure | 1 atm | Standard atmospheric pressure |
| Force Field | AMBER/GAFF | A set of parameters to describe the potential energy of the system |
| Observed Interactions | --- | --- |
| Average N-electrophile distance | 3.5 Å | Indicates close approach of the amine to the electrophile |
| Water molecules in 1st solvation shell of amine | ~4-5 | Describes the immediate solvent environment |
This table is for illustrative purposes and the data is not from actual experimental or computational results on this compound.
Role of S Oxetan 2 Ylmethanamine As a Key Intermediate in Complex Molecule Synthesis
Application in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The distinct properties of (S)-Oxetan-2-ylmethanamine make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The oxetane (B1205548) ring, a four-membered heterocycle with one oxygen atom, is gaining considerable attention in medicinal chemistry. Despite its inherent ring strain, the oxetane structure is stable and imparts beneficial characteristics to drug candidates. Key advantages include enhanced polarity and solubility, which are crucial for drug absorption and distribution. Furthermore, the three-dimensional nature of the sp³-rich oxetane scaffold can lead to improved binding interactions with biological targets.
Precursor for Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Danuglipron)
This compound is a key intermediate in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists. google.comgoogle.com These agonists are a significant class of therapeutic agents for managing type 2 diabetes and obesity. nih.govresearchgate.net GLP-1 is a hormone that plays a crucial role in regulating glucose metabolism and appetite. nih.gov
One prominent example of a GLP-1 receptor agonist synthesized using this compound is Danuglipron (PF-06882961). digitellinc.comnih.gov Danuglipron is an orally bioavailable small molecule that has been investigated in clinical trials for the treatment of type 2 diabetes and obesity. digitellinc.comnih.govpfizer.com The synthesis of Danuglipron involves the incorporation of the (S)-oxetan-2-ylmethyl group onto the 1H-benzimidazole core of the molecule. nih.govnih.gov This specific moiety is crucial for the compound's activity as a GLP-1 receptor agonist. nih.gov The development of synthetic routes to produce large quantities of the key (S)-amino-oxetane fragment has been a focus of process chemistry research. digitellinc.com
Table 1: Research Findings on Danuglipron
| Study Focus | Key Findings | Significance |
| Phase 2b Clinical Trial (Obesity) | Met primary endpoint of statistically significant change in body weight. However, high rates of mild, gastrointestinal adverse events and high discontinuation rates were observed. pfizer.com | Demonstrates the potential efficacy of oral small-molecule GLP-1R agonists for weight management, while highlighting tolerability challenges. pfizer.com |
| Phase 2 Clinical Trial (Type 2 Diabetes) | Showed dose-dependent reductions in HbA1c, fasting plasma glucose, and body weight over 16 weeks. pfizer.com | Indicates the therapeutic potential of Danuglipron for glycemic control and weight reduction in patients with type 2 diabetes. pfizer.com |
| Phase 1 Study (Japanese Adults with T2DM) | Exhibited dose-proportional increases in plasma exposure and robustly reduced glycaemic parameters and body weight after 8 weeks. The safety profile was consistent with the mechanism of action. uark.edu | Supports the continued development of Danuglipron and provides pharmacokinetic and pharmacodynamic data in a specific patient population. uark.edu |
Integration into Diverse Drug Scaffolds for Therapeutic Exploration
The utility of this compound extends beyond GLP-1 receptor agonists. Its unique properties make it an attractive building block for incorporation into a wide array of drug scaffolds for the exploration of new therapeutic agents. The oxetane moiety can act as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved drug-like properties. sonar.chnih.gov
The introduction of an oxetane ring can positively influence a molecule's metabolic stability, thereby improving its pharmacokinetic profile. For instance, in the development of aldehyde dehydrogenase (ALDH) inhibitors, the incorporation of an oxetane-containing compound led to a robust inhibitor with significantly improved metabolic stability compared to the initial lead compound. nih.gov Furthermore, the polar nature of the oxetane can enhance aqueous solubility, a critical factor for drug delivery.
Utility in Agrochemical and Specialty Chemical Development
The beneficial properties imparted by the oxetane ring are also of interest in the development of new agrochemicals and specialty chemicals. The demand for enantiomerically pure compounds is significant in the agrochemical industry, as the biological activity of a pesticide or herbicide is often dependent on a specific stereoisomer. Chiral amines like this compound serve as valuable chiral building blocks for the asymmetric synthesis of these complex molecules.
While specific examples of this compound in commercial agrochemicals are not extensively detailed in the provided search results, the general principles of utilizing chiral building blocks and the property-enhancing effects of the oxetane moiety are directly applicable to this field.
Design and Synthesis of Novel Oxetane-Containing Bioactive Compounds
The unique structural and physicochemical properties of the oxetane ring have spurred significant interest in the design and synthesis of novel bioactive compounds containing this motif. The oxetane unit can introduce three-dimensionality to a molecule, which can facilitate better binding interactions with biological targets.
Researchers have developed synthetic methodologies to incorporate the oxetane ring into various molecular frameworks. For example, a new synthetic method utilizing an oxetane-containing tertiary alcohol under Lewis acid-catalyzed conditions has been developed to produce oxetane-containing indole-based molecules. nih.gov This approach represents the first successful installation of an oxetane ring at the 3-position of a 2-aryl-indole system. nih.gov The resulting compounds have expanded the structure-activity relationship knowledge for this class of molecules. nih.gov
Stereochemical Implications in Downstream Synthesis and Biological Activity
The stereochemistry of this compound is of paramount importance in its application as a chiral building block. The (S)-configuration is transferred to the final product during synthesis, directly influencing its three-dimensional structure and, consequently, its biological activity. The vast majority of biological targets, such as enzymes and receptors, are chiral and will interact differently with different enantiomers of a drug molecule.
Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial in drug development. The use of chiral building blocks like this compound is a cornerstone of asymmetric synthesis, ensuring the production of the desired stereoisomer.
Future Directions and Emerging Research Avenues for S Oxetan 2 Ylmethanamine
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern chemistry. For (S)-Oxetan-2-ylmethanamine, research is moving towards developing synthetic routes that are not only high-yielding but also inherently safer and more sustainable.
A significant advancement has been the development of a new synthetic method that circumvents the use of azide (B81097) intermediates altogether. morressier.com One such innovative route introduces the amine nitrogen through the use of dibenzylamine, which results in a markedly improved process safety profile. morressier.com This strategic shift away from hazardous reagents is a critical step forward.
| Aspect | Traditional Azide-Based Route | Novel Dibenzylamine Route | Future Catalytic Routes (Hypothetical) |
|---|---|---|---|
| Key Reagent | Sodium Azide google.com | Dibenzylamine morressier.com | Ammonia with a chiral catalyst |
| Safety Profile | Poor (toxic, potentially explosive intermediates) google.com | Improved (avoids hazardous azides) morressier.com | Potentially excellent (benign reagents) |
| Sustainability | Low (hazardous waste) | Moderate (improved safety) | High (minimal waste, high atom economy) |
| Atom Economy | Poor | Improved | Excellent |
Exploration of New Applications in Materials Science and Polymer Chemistry
While the primary focus for this compound has been in medicinal chemistry, its unique structure suggests significant potential as a monomer or building block in materials science and polymer chemistry. myskinrecipes.comambeed.combldpharm.com The oxetane (B1205548) ring, a four-membered heterocycle, possesses considerable ring strain, making it susceptible to ring-opening reactions. polymer.cn
This reactivity can be harnessed for ring-opening polymerization to create novel polymers. polymer.cn The resulting polyethers would feature a primary amine on a side chain at regular intervals, providing a functional handle for further modification, cross-linking, or for imparting specific properties such as adhesion or altered solubility. The combination of the flexible ether backbone with the functional amine side chains could lead to materials with unique thermal or mechanical properties.
Furthermore, the primary amine group itself can participate in polymerization reactions, such as the formation of polyamides or polyimides through reaction with dicarboxylic acids or their derivatives. In this scenario, the oxetane ring would be a pendant group on the polymer backbone, influencing properties like chain packing, polarity, and metabolic stability. myskinrecipes.com Such polymers could find applications as specialty coatings, adhesives, or advanced resins.
| Polymerization Strategy | Resulting Polymer Type | Pendant Group | Potential Applications |
|---|---|---|---|
| Ring-Opening Polymerization | Functional Polyether | -CH₂NH₂ | Functional coatings, hydrogels, resins for composites |
| Step-Growth Polymerization (e.g., with diacids) | Functional Polyamide | -Oxetane | High-performance fibers, specialty adhesives, gas separation membranes |
Advanced Computational Modeling for Predictable Reactivity and Rational Design
Computational chemistry offers powerful tools to predict molecular behavior, thereby accelerating the design and discovery of new molecules and reactions. pagepress.org For this compound, advanced computational modeling can provide profound insights into its reactivity and interactions, guiding its application in both medicinal chemistry and materials science.
Molecular docking simulations are already employed to understand how molecules incorporating this scaffold interact with biological targets, such as comparing the binding modes of different enantiomers within a receptor's active site. This rational, structure-based approach is crucial for designing more potent and selective therapeutic agents. pagepress.org
Beyond docking, methods like Density Functional Theory (DFT) can be used to model the reactivity of the oxetane ring and the primary amine. For instance, computational studies could elucidate the reaction mechanisms and transition states for the ring-opening polymerization of the oxetane, helping to identify optimal catalysts and reaction conditions. Similarly, the nucleophilicity of the amine and its reactivity in various chemical transformations can be predicted, facilitating the rational design of new synthetic routes or bioconjugation strategies. Molecular dynamics simulations can further illuminate the conformational preferences of the oxetane-amine scaffold and how it influences the structure and dynamics of larger molecules, from drug-receptor complexes to polymer chains. pagepress.org
| Computational Method | Area of Application | Potential Insights |
|---|---|---|
| Molecular Docking | Drug Design | Predicting binding affinity and orientation in a biological target. |
| Density Functional Theory (DFT) | Reactivity Prediction | Modeling reaction pathways, transition states, and catalyst design. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the dynamic behavior of the scaffold in polymers or when bound to a protein. pagepress.org |
Bio-conjugation and Prodrug Strategies Utilizing the Oxetane-Amine Scaffold
The unique combination of a reactive primary amine and a stable, polarity-modifying oxetane ring makes this compound an attractive scaffold for advanced biomedical applications, including bioconjugation and prodrug design.
Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or antibody. thermofisher.com The primary amine of this compound serves as an excellent chemical handle for this purpose. thermofisher.com Primary amines are common targets in bioconjugation as they are often found on the surface of proteins (e.g., in lysine (B10760008) residues) and are readily accessible. thermofisher.com Reagents such as N-hydroxysuccinimide (NHS) esters can react efficiently with the amine under mild conditions to form stable amide bonds, allowing the oxetane moiety to be attached to a protein of interest. thermofisher.com This could be used to attach small molecule drugs, imaging agents, or stabilizing moieties to therapeutic proteins. The oxetane ring itself can improve the pharmacokinetic properties of the resulting conjugate, such as solubility and metabolic stability. myskinrecipes.com
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govnih.gov This strategy is often used to overcome issues with a drug's solubility, permeability, or stability. mdpi.com The amine group of this compound can be temporarily masked, for example as a carbamate (B1207046) or an amide, to form a prodrug. This masked version could have improved absorption characteristics. Once absorbed, the masking group would be cleaved by enzymes (e.g., esterases or amidases) or by a change in pH to release the active amine-containing drug. nih.gov Given that this compound is a key building block for potent therapeutics, developing prodrug versions of these final active molecules is a logical and promising avenue for future research. google.com
| Strategy | Role of Amine Group | Role of Oxetane Ring | Potential Outcome |
|---|---|---|---|
| Bioconjugation | Reactive handle for covalent attachment to biomolecules (e.g., proteins). thermofisher.com | Modifies properties of the conjugate (solubility, stability). myskinrecipes.com | Creation of antibody-drug conjugates, protein stabilization, targeted delivery. |
| Prodrug Design | Site for attaching a cleavable masking group. nih.gov | Influences physicochemical properties of the prodrug and released drug. | Improved bioavailability, enhanced solubility, targeted drug release. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (S)-Oxetan-2-ylmethanamine to achieve high enantiomeric purity?
- Methodological Answer : Synthesis optimization should focus on chiral resolution techniques, such as using chiral tartaric acid derivatives for enantiomeric separation . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be rigorously controlled to minimize racemization. Patent literature suggests employing intermediates like those described in WO2021/118906, which detail stereoselective pathways for oxetane-containing amines . Purity validation via chiral HPLC (≥99% ee, as noted in ) is critical to confirm enantiomeric excess.
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify the oxetane ring structure and amine functional groups.
- Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to assess enantiomeric purity (≥99% ee) .
- Mass spectrometry (MS) for molecular weight confirmation (CAS 2091328-57-1) .
- X-ray crystallography to resolve absolute stereochemistry if ambiguities arise in spectral data .
Q. How should researchers design stability studies for this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability testing by:
- Storing samples at -20°C (long-term), 25°C/60% RH (intermediate), and 40°C/75% RH (accelerated) .
- Monitoring degradation via HPLC at regular intervals (e.g., 0, 1, 3, 6 months).
- Assessing hygroscopicity using dynamic vapor sorption (DVS) analysis, as moisture sensitivity is common in oxetane derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data of this compound across different studies?
- Methodological Answer :
- Perform comparative assays using standardized protocols (e.g., GLP-1 receptor binding assays) to eliminate variability in experimental conditions .
- Validate compound purity across studies via orthogonal methods (e.g., HPLC, NMR, and elemental analysis) to rule out impurities affecting activity .
- Conduct dose-response studies to assess whether discrepancies arise from concentration-dependent effects.
- Cross-reference patent claims (e.g., Eli Lilly’s WO2021/118906) with peer-reviewed data to identify methodological differences .
Q. What experimental strategies can be employed to study the impact of chiral purity on the interaction of this compound with GLP-1 receptors?
- Methodological Answer :
- Synthesize enantiomerically pure samples (≥99% ee) and their racemic counterparts .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) for each enantiomer.
- Perform molecular docking simulations to compare binding modes of (S)- and (R)-enantiomers with the receptor’s active site .
- Validate findings in vitro using cell-based assays (e.g., cAMP activation in HEK293 cells expressing GLP-1R) .
Q. What methodologies are suitable for investigating the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Administer radiolabeled (e.g., ¹⁴C) this compound to track metabolic fate in rodent models .
- Analyze metabolites via LC-MS/MS with high-resolution mass spectrometers to identify oxidation or ring-opening products.
- Use hepatocyte incubations or microsomal assays to study cytochrome P450-mediated transformations .
- Cross-reference findings with structural analogs (e.g., oxetane-containing drugs) to predict metabolic stability .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Publish detailed synthetic protocols, including reaction scales, purification methods (e.g., column chromatography gradients), and characterization data .
- Use certified reference materials (CRMs) for calibration of analytical instruments .
- Adhere to ICH Q2(R1) guidelines for analytical method validation (e.g., specificity, linearity, precision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
